tert-Butyl (4-aminophenyl)carbamate

Catalog No.
S753233
CAS No.
71026-66-9
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-aminophenyl)carbamate

CAS Number

71026-66-9

Product Name

tert-Butyl (4-aminophenyl)carbamate

IUPAC Name

tert-butyl N-(4-aminophenyl)carbamate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

WIVYTYZCVWHWSH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N
Tert-Butyl (4-aminophenyl)carbamate is a compound used in several scientific experiments and research. It is mostly known for its chemical properties, synthesis, and biological properties. This paper aims to give an overview of tert-Butyl (4-aminophenyl)carbamate, including its definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Tert-Butyl (4-aminophenyl)carbamate, also known as Terbutaline carbamate or Bricanyl carbamate, is a white to off-white powder with the molecular formula of C12H18N2O3. It is a carbamate derivative of terbutaline, which is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease. Terbutaline is a β2-adrenergic receptor agonist that stimulates the adrenergic receptors in the lungs, resulting in bronchodilation. The carbamate derivative of terbutaline, tert-Butyl (4-aminophenyl)carbamate, was found to have better water solubility and bioavailability than terbutaline.
Tert-Butyl (4-aminophenyl)carbamate is a white to off-white powder with a melting point of 95-97°C and a boiling point of 443.2°C at 760 mmHg. It is slightly soluble in water and soluble in ethanol, ethyl acetate, and dimethyl sulfoxide. It has a molecular weight of 238.28 g/mol and a density of 1.3 g/cm³ at 25°C.
The synthesis of tert-Butyl (4-aminophenyl)carbamate is typically achieved by reacting terbutaline with phosgene in the presence of a base. The reaction results in the detachment of a hydroxyl group from terbutaline and the attachment of a carbamate group, resulting in tert-Butyl (4-aminophenyl)carbamate.
Characterization
Tert-Butyl (4-aminophenyl)carbamate can be characterized using several methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Infrared spectroscopy can be used to identify the presence of specific functional groups, such as carbonyl and amino groups, in the compound. Nuclear magnetic resonance spectroscopy can be used to identify the individual atoms in the compound and their interactions with each other. Mass spectrometry can be used to determine the molecular weight of the compound and the fragmentation patterns of the compound.
High-performance liquid chromatography (HPLC) has been widely used to analyze tert-Butyl (4-aminophenyl)carbamate in various matrices, such as urine, blood, and pharmaceutical formulations. HPLC separates the different components of a mixture based on their interaction with a chromatographic column and a mobile phase.
Tert-Butyl (4-aminophenyl)carbamate has been found to exhibit bronchodilator activity similar to that of terbutaline. It stimulates the β2-adrenergic receptors in the lungs, resulting in relaxation of the bronchial smooth muscles and increasing the airflow to the lungs. Tert-Butyl (4-aminophenyl)carbamate also exhibits tocolytic activity, which means it can inhibit premature labor by relaxing the uterine smooth muscles.
The acute toxicity of tert-Butyl (4-aminophenyl)carbamate was found to be low in animals. However, chronic toxicity studies have not been conducted yet, and the long-term safety of the compound remains unknown. In scientific experiments, appropriate precautions should be taken to ensure the safety of the researchers and the subjects.
Tert-Butyl (4-aminophenyl)carbamate has been used in various scientific experiments, such as in vitro and in vivo studies of bronchodilator and tocolytic activities. It has also been used as a reference standard in the analysis of pharmaceutical formulations containing terbutaline.
There is still ongoing research on the various properties and applications of tert-Butyl (4-aminophenyl)carbamate. Researchers are exploring its potential use in the treatment of premature labor and other uterine disorders, as well as its potential as a drug delivery system for other active compounds.
Tert-Butyl (4-aminophenyl)carbamate has potential implications in the fields of drug development, pharmacology, and pharmaceutical manufacturing. It could be used as a starting material for the synthesis of new bronchodilators and tocolytics, or as a reference standard for the quality control of pharmaceutical formulations containing terbutaline.
One limitation of tert-Butyl (4-aminophenyl)carbamate is its low solubility in water, which could limit its bioavailability. Further research could focus on the development of formulations or drug delivery systems that improve its solubility and bioavailability. Other potential research directions could include exploring its effects on other biological systems and its potential as a therapeutic agent for other diseases beyond asthma and premature labor.
In conclusion, tert-Butyl (4-aminophenyl)carbamate is a carbamate derivative of terbutaline with bronchodilator and tocolytic activities. It has several potential applications in scientific experiments and pharmaceutical manufacturing. However, further research is needed to fully understand its properties and potential implications in various fields of research and industry.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71026-66-9

Wikipedia

Tert-Butyl (4-aminophenyl)carbamate

Dates

Modify: 2023-08-15

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